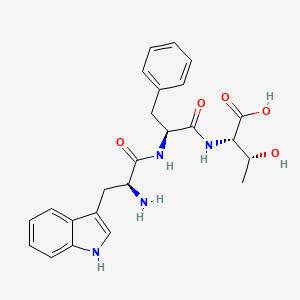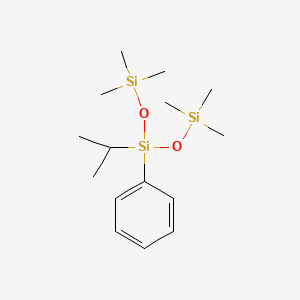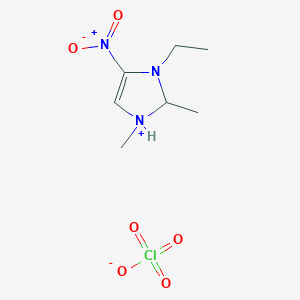
Trp-Phe-Thr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trp-Phe-Thr is a tripeptide composed of three amino acids: tryptophan, phenylalanine, and threonine. Tripeptides like this compound are small chains of amino acids that play crucial roles in various biological processes. Tryptophan is an essential amino acid known for its role in protein synthesis and as a precursor to serotonin. Phenylalanine is another essential amino acid that is a precursor to tyrosine, dopamine, norepinephrine, and epinephrine. Threonine is an essential amino acid involved in protein synthesis and various metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions
Trp-Phe-Thr can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is often used for protecting the amino groups of the amino acids during synthesis. The general steps include:
Attachment of the first amino acid: The carboxyl group of threonine is attached to the resin.
Deprotection: The Fmoc group is removed from the amino group of threonine.
Coupling: The carboxyl group of phenylalanine is activated and coupled to the free amino group of threonine.
Deprotection: The Fmoc group is removed from the amino group of phenylalanine.
Coupling: The carboxyl group of tryptophan is activated and coupled to the free amino group of phenylalanine.
Cleavage: The completed tripeptide is cleaved from the resin and deprotected to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the desired peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.
化学反应分析
Types of Reactions
Trp-Phe-Thr can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form products like kynurenine.
Reduction: Reduction reactions can modify the side chains of the amino acids.
Substitution: The hydroxyl group of threonine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.
Substitution: Reagents like alkyl halides can be used for substitution reactions involving the hydroxyl group of threonine.
Major Products Formed
Oxidation: Oxidation of tryptophan can lead to the formation of kynurenine and other metabolites.
Reduction: Reduction can lead to modified side chains, potentially altering the peptide’s properties.
Substitution: Substitution reactions can introduce new functional groups to the peptide, potentially enhancing its biological activity.
科学研究应用
Trp-Phe-Thr has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a precursor to bioactive compounds.
Industry: Used in the development of peptide-based drugs and as a component in cosmetic formulations.
作用机制
The mechanism of action of Trp-Phe-Thr involves its interaction with specific molecular targets and pathways. Tryptophan can be metabolized to serotonin, which plays a role in mood regulation and other physiological processes. Phenylalanine can be converted to tyrosine and subsequently to neurotransmitters like dopamine, which are involved in various neurological functions. Threonine is involved in protein synthesis and metabolic pathways. The combined effects of these amino acids contribute to the overall biological activity of this compound.
相似化合物的比较
Similar Compounds
Trp-Phe-Tyr: Similar to Trp-Phe-Thr but with tyrosine instead of threonine. It has different biological activities due to the presence of the phenolic hydroxyl group in tyrosine.
Trp-Phe-Ser: Similar to this compound but with serine instead of threonine. Serine has a hydroxyl group, but its properties differ from those of threonine.
Trp-Phe-Val: Similar to this compound but with valine instead of threonine. Valine is a branched-chain amino acid with different metabolic roles.
Uniqueness
This compound is unique due to the specific combination of tryptophan, phenylalanine, and threonine, which imparts distinct biological activities. The presence of threonine, with its hydroxyl group, allows for unique interactions and modifications that are not possible with other amino acids.
属性
CAS 编号 |
823838-26-2 |
|---|---|
分子式 |
C24H28N4O5 |
分子量 |
452.5 g/mol |
IUPAC 名称 |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C24H28N4O5/c1-14(29)21(24(32)33)28-23(31)20(11-15-7-3-2-4-8-15)27-22(30)18(25)12-16-13-26-19-10-6-5-9-17(16)19/h2-10,13-14,18,20-21,26,29H,11-12,25H2,1H3,(H,27,30)(H,28,31)(H,32,33)/t14-,18+,20+,21+/m1/s1 |
InChI 键 |
UEFHVUQBYNRNQC-SFJXLCSZSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |
规范 SMILES |
CC(C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)


![Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B14210354.png)
![1,1',1''-[(2,4,6-Trifluorobenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14210356.png)
methanone](/img/structure/B14210364.png)






![3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210408.png)
